molecular formula C18H31NO2S B2564852 (1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine CAS No. 886125-93-5

(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine

Cat. No.: B2564852
CAS No.: 886125-93-5
M. Wt: 325.51
InChI Key: CJODOYDWYJYGER-UHFFFAOYSA-N
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Description

(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine is an organic compound characterized by its unique structural features, including a tetramethylbutyl group and a tetramethylphenylsulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1,3,3-tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 2,3,5,6-tetramethylphenol, is reacted with chlorosulfonic acid to form 2,3,5,6-tetramethylphenylsulfonyl chloride.

    Amine Introduction: The sulfonyl chloride is then reacted with 1,1,3,3-tetramethylbutylamine under basic conditions to yield the desired sulfonylamine.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane and bases like triethylamine.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides of the amine.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may serve as a scaffold for designing enzyme inhibitors, particularly targeting sulfonamide-sensitive enzymes.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for developing new pharmaceuticals, especially those targeting specific enzymes or receptors.

Industry:

    Materials Science: It can be used in the development of polymers and other materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The tetramethylbutyl group provides steric bulk, which can influence the binding affinity and specificity.

Comparison with Similar Compounds

    (1,1,3,3-Tetramethylbutyl)amine: Lacks the sulfonyl group, making it less reactive in certain contexts.

    (2,3,5,6-Tetramethylphenyl)sulfonyl chloride: Precursor to the sulfonylamine, more reactive due to the presence of the sulfonyl chloride group.

Uniqueness: (1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine is unique due to the combination of steric bulk from the tetramethylbutyl group and the reactivity of the sulfonyl group. This combination allows for specific interactions in both chemical reactions and biological systems, making it a versatile compound in various applications.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2S/c1-12-10-13(2)15(4)16(14(12)3)22(20,21)19-18(8,9)11-17(5,6)7/h10,19H,11H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJODOYDWYJYGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC(C)(C)CC(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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